![molecular formula C19H14O2 B14546674 (1,2-Dihydronaphtho[2,1-b]furan-2-yl)(phenyl)methanone CAS No. 62019-33-4](/img/structure/B14546674.png)
(1,2-Dihydronaphtho[2,1-b]furan-2-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Dihydronaphtho[2,1-b]furan-2-yl)(phenyl)methanone is a complex organic compound that belongs to the class of dihydronaphthofurans These compounds are characterized by a fused arene ring system containing a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dihydronaphtho[2,1-b]furan-2-yl)(phenyl)methanone typically involves the cyclization of 1-(aryl/alkyl(arylthio)methyl)-naphthalen-2-ol with pyridinium bromides in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base . This reaction proceeds efficiently, yielding the desired product in good quantities.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(1,2-Dihydronaphtho[2,1-b]furan-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
(1,2-Dihydronaphtho[2,1-b]furan-2-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism by which (1,2-Dihydronaphtho[2,1-b]furan-2-yl)(phenyl)methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival pathways . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro- and 5-chloro-2,3-dihydro-naphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide: These compounds also exhibit anticancer properties and inhibit NF-κB activity.
Naphtho[2,3-b]furan-4,9-diones: Known for their versatile biological activities, including antitumor and antiviral properties.
Uniqueness
(1,2-Dihydronaphtho[2,1-b]furan-2-yl)(phenyl)methanone stands out due to its specific structural features that confer unique electronic and photochemical properties. Its ability to undergo various chemical reactions and its potential in medicinal chemistry further highlight its distinctiveness.
Properties
CAS No. |
62019-33-4 |
|---|---|
Molecular Formula |
C19H14O2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
1,2-dihydrobenzo[e][1]benzofuran-2-yl(phenyl)methanone |
InChI |
InChI=1S/C19H14O2/c20-19(14-7-2-1-3-8-14)18-12-16-15-9-5-4-6-13(15)10-11-17(16)21-18/h1-11,18H,12H2 |
InChI Key |
XVASVSCSDYQMEH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


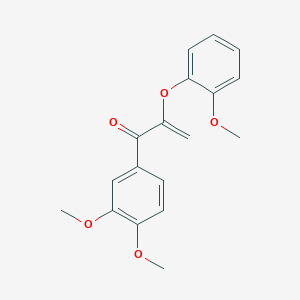
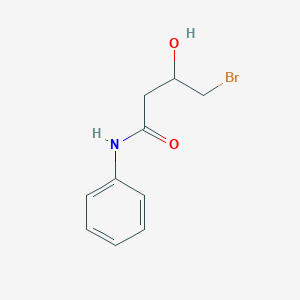
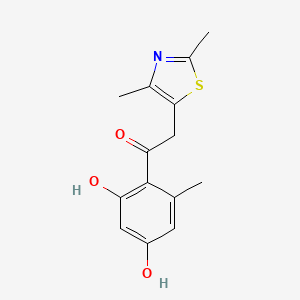
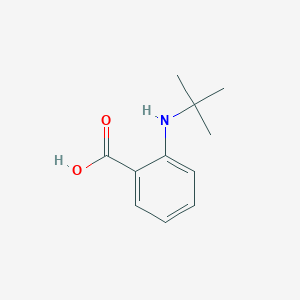
![N-[2,5-Bis(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B14546616.png)
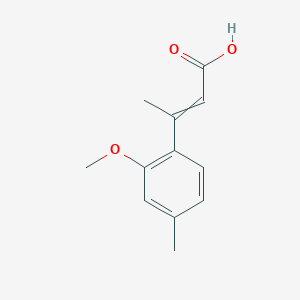
![2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-benzoxazaphosphole](/img/structure/B14546623.png)
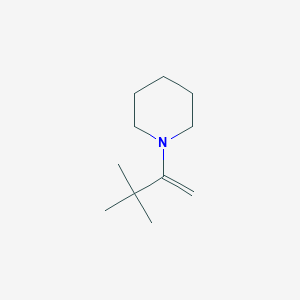
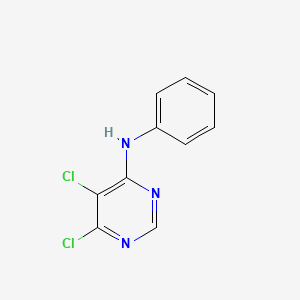
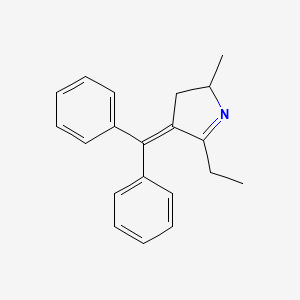
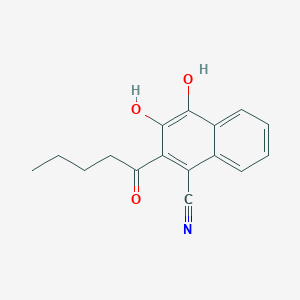
![Ethyl 3-[(hydroxymethyl)amino]butanoate](/img/structure/B14546667.png)
![1H-Imidazole, 1-ethenyl-2-[[2-(ethylthio)ethyl]thio]-4,5-diphenyl-](/img/structure/B14546669.png)
![1H-Imidazo[4,5-b]pyrazine-2-methanol, 1,5,6-trimethyl-](/img/structure/B14546672.png)
